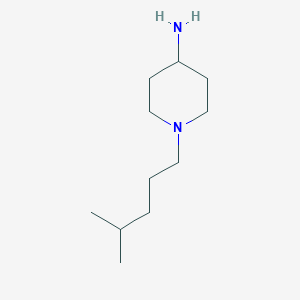

1-(4-Methylpentyl)piperidin-4-amine

説明

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in modern chemistry. wikipedia.org Piperidine and its derivatives are not only prevalent in numerous natural alkaloids, such as piperine (B192125) (from black pepper) and coniine (from poison hemlock), but are also integral components in a vast array of synthetic molecules. wikipedia.org In the pharmaceutical industry, piperidine derivatives are considered "privileged structures" because they are present in over twenty classes of drugs, highlighting their versatility and importance in drug design. researchgate.netnih.govnih.gov

The significance of the piperidine moiety stems from its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net Its three-dimensional structure, typically a chair conformation, allows for precise spatial orientation of substituents, which is crucial for binding to biological targets like enzymes and receptors. wikipedia.org Researchers continuously develop new methods for synthesizing substituted piperidines to explore their potential in various therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. nih.govmdpi.com The development of efficient synthetic routes, including multicomponent reactions and catalytic hydrogenations, remains an active area of research to create diverse libraries of piperidine analogs for screening and drug discovery. nih.govajchem-a.comkcl.ac.uk

Significance of the Piperidin-4-amine Scaffold in Medicinal Chemistry and Chemical Biology

Within the broad class of piperidine derivatives, the piperidin-4-amine scaffold holds particular importance. drugbank.com This structure, featuring an amino group at the 4-position of the piperidine ring, serves as a versatile intermediate and a key pharmacophore in the development of bioactive compounds. nih.govchemimpex.com The presence of the amino group provides a critical point for further chemical modification and can act as a key hydrogen-bonding partner in interactions with biological targets. acs.org

The piperidin-4-amine moiety is a core component in drugs targeting a range of conditions. For instance, it is a structural feature in certain analgesics and has been explored for the development of novel inhibitors of hepatitis C virus (HCV) assembly. nih.gov Medicinal chemistry campaigns often focus on modifying the substituents on both the piperidine nitrogen and the 4-amino group to optimize potency, selectivity, and metabolic stability. acs.orgnih.gov The study of how these molecules are metabolized, particularly through N-dealkylation reactions catalyzed by cytochrome P450 enzymes, is crucial for designing drugs with improved pharmacokinetic profiles. acs.org The versatility and established biological activity of the piperidin-4-amine core make it a frequently utilized building block in the search for new therapeutic agents. chemimpex.com

Rationale for Academic Investigation of 1-(4-Methylpentyl)piperidin-4-amine: Bridging Structural Motifs and Research Gaps

The academic investigation of this compound is rationalized by the convergence of established structural importance and the need to explore novel chemical space. The molecule combines two key structural features: the proven piperidin-4-amine scaffold and a specific N-alkyl substituent, the 4-methylpentyl group.

The rationale for its study can be broken down as follows:

Leveraging a Privileged Scaffold: The piperidin-4-amine core is a well-validated pharmacophore. nih.govnih.gov Systematically exploring derivatives of this scaffold is a common strategy in drug discovery.

Exploring Research Gaps: While the parent piperidin-4-amine and its simpler derivatives are well-documented, specific and detailed research on this compound is not prominent in publicly available literature. This represents a research gap. Investigating its synthesis, characterization, and potential biological activities could lead to the discovery of novel properties or applications. The synthesis could likely be achieved through standard methods such as reductive amination of 4-amino-1-Boc-piperidine or direct alkylation. nih.gov

In essence, the study of this compound serves to expand the chemical library around a high-value scaffold, providing new data points that could inform the design of future molecules with tailored properties for specific biological applications.

Structure

3D Structure

特性

IUPAC Name |

1-(4-methylpentyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)4-3-7-13-8-5-11(12)6-9-13/h10-11H,3-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXNBHWUDXEMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-(4-Methylpentyl)piperidin-4-amine

The synthesis of this compound can be approached through a series of strategic steps, primarily involving the construction of the piperidin-4-amine scaffold, followed by the introduction of the 4-methylpentyl group at the piperidine (B6355638) nitrogen.

Strategies for Piperidin-4-amine Scaffold Construction

The piperidine moiety is a cornerstone in the design of many biologically active agents. kcl.ac.uk The synthesis of the piperidin-4-amine scaffold can be achieved through various established methods. One common approach begins with a double aza-Michael addition reaction. kcl.ac.uk For instance, divinyl ketone can react with a primary amine, such as benzylamine, to form N-substituted 4-piperidones. kcl.ac.uk These piperidones serve as crucial intermediates that can be further converted to the desired 4-amino functionality.

Another versatile method for creating substituted 4-piperidones involves the Mannich condensation reaction. chemrevlett.com This reaction typically brings together a substituted aldehyde, an amine like ammonium (B1175870) acetate, and a ketone such as ethyl methyl ketone to construct the piperidone ring. chemrevlett.com

The resulting N-protected piperidin-4-one can then be transformed into the corresponding 4-aminopiperidine (B84694). This is often accomplished through reductive amination, where the ketone is reacted with an amine source in the presence of a reducing agent. researchgate.net

Introduction of the 4-Methylpentyl Moiety at the Piperidine Nitrogen (N1)

Once the piperidin-4-amine scaffold is obtained, or a suitable precursor like 4-aminopiperidine itself, the next critical step is the introduction of the 4-methylpentyl group at the piperidine nitrogen (N1). sigmaaldrich.com This is typically achieved through N-alkylation.

A common method for N-alkylation involves the reaction of piperidin-4-amine with a 4-methylpentyl halide, such as 4-methylpentyl bromide or iodide, in the presence of a base. researchgate.net The base, such as potassium carbonate or Hunig's base (N,N-diisopropylethylamine), is necessary to neutralize the acid formed during the reaction. researchgate.net The reaction is often carried out in a suitable solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net To favor mono-alkylation and prevent the formation of a quaternary ammonium salt, the alkylating agent is often added slowly to an excess of the amine. researchgate.net

Alternatively, reductive amination provides another powerful route for introducing the 4-methylpentyl group. organic-chemistry.orgyoutube.com This one-pot procedure involves reacting 4-aminopiperidine with 4-methylpentanal. An imine intermediate is formed in situ, which is then reduced to the secondary amine by a suitable reducing agent. youtube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being popular choices due to their selectivity and tolerance of various functional groups. youtube.comnih.gov Catalytic hydrogenation with H2 gas over a palladium on carbon (Pd/C) catalyst is also an effective method. youtube.com

Table 1: Comparison of N-Alkylation Methods for Piperidine Derivatives

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Alkyl halide (e.g., 4-methylpentyl bromide), Base (e.g., K2CO3, Hunig's base) | Room temperature to elevated temperatures in aprotic solvents (e.g., DMF, ACN) | Simple procedure, readily available reagents. | Potential for over-alkylation to form quaternary salts. researchgate.net |

| Reductive Amination | Aldehyde or Ketone (e.g., 4-methylpentanal), Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN, H2/Pd-C) | Typically mild conditions, one-pot reaction. | High selectivity, wide functional group tolerance. organic-chemistry.orgnih.gov | Requires the corresponding aldehyde or ketone, which may need to be synthesized separately. |

Amination Approaches at the Piperidine 4-Position

The introduction of the amine group at the 4-position of the piperidine ring is a critical transformation. Starting from a protected piperidin-4-one, such as N-Boc-piperidin-4-one, reductive amination is a widely used and effective strategy. researchgate.net This reaction involves treating the ketone with an amine source, like ammonia (B1221849) or a protected amine, in the presence of a reducing agent. researchgate.net For instance, reaction with 3,4-dichloroaniline (B118046) followed by reduction can yield the corresponding 4-aminopiperidine derivative. researchgate.net

Another well-established method is the Strecker synthesis. researchgate.net This involves the reaction of a piperidone with an amine (e.g., aniline) and a cyanide source (e.g., HCN) to form an α-aminonitrile. researchgate.net Subsequent hydrolysis of the nitrile group can then lead to the formation of a carboxylic acid, which can be further manipulated, or the aminonitrile can be reduced to a diamine.

Derivatization Strategies for this compound

Further modification of the this compound structure is often pursued to explore structure-activity relationships or to attach the molecule to other chemical entities.

Modifications at the Piperidine Nitrogen (N1) for Structure-Activity Relationship (SAR) Studies

The substituent at the N1 position of the piperidine ring can significantly influence the pharmacological properties of the molecule. nih.govacs.org In the context of SAR studies, the 4-methylpentyl group can be systematically replaced with other alkyl or arylalkyl groups to probe the effect of size, lipophilicity, and electronic properties on biological activity.

For example, in studies of σ1 receptor ligands, replacing a methyl group with other substituents on the piperidine nitrogen led to significant changes in receptor affinity. nih.gov Similarly, in the development of cognition-enhancing drugs, various N-substituents on 4-aminopiperidine derivatives were explored to optimize potency. acs.org These modifications are typically achieved using the same N-alkylation or reductive amination methods described for the initial synthesis.

Table 2: Examples of N1-Substituents for SAR Studies

| N1-Substituent | Rationale for Modification |

|---|---|

| Methyl | Baseline, small alkyl group. nih.gov |

| Ethyl | Incremental increase in alkyl chain length. nih.gov |

| Benzyl (B1604629) | Introduction of an aromatic ring for potential π-stacking interactions. acs.org |

| 4-Methoxybenzyl | Introduction of an electron-donating group on the aromatic ring. bldpharm.com |

| Various alkyl chains | To explore the impact of lipophilicity and steric bulk. |

Modifications at the Piperidine 4-Amine (N4) for Bioconjugation and Functionalization

The primary amine at the 4-position of the piperidine ring is a versatile handle for further chemical modifications, including bioconjugation and the introduction of other functional groups. nih.gov This amine can readily undergo a variety of reactions common to primary amines.

Acylation of the 4-amino group with carboxylic acids, acid chlorides, or acid anhydrides is a straightforward method to introduce amide functionalities. nih.gov This can be used to attach linker molecules, reporter groups, or other moieties of interest. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to facilitate amide bond formation. nih.gov

The 4-amino group can also be used to form Schiff bases by reacting with aldehydes or ketones, which can then be reduced to secondary amines. nih.gov This provides another avenue for introducing a wide range of substituents. These derivatization strategies are crucial for developing probes for biological studies and for attaching the piperidine scaffold to larger molecules or surfaces.

Functionalization of the 4-Methylpentyl Side Chain

The functionalization of alkyl side chains attached to nitrogen heterocycles, such as the 4-methylpentyl group in this compound, represents a key strategy for modifying molecular properties. Direct C-H functionalization is a powerful approach to introduce new functional groups, offering an atom-economical alternative to methods requiring pre-functionalized starting materials. nih.gov

Strategies for the functionalization of alkyl chains often rely on radical-mediated processes or transition-metal-catalyzed C-H activation. kaust.edu.sa For instance, electrochemical methods have been developed for the C-H alkylation of N-heterocycles using alkyl halides as radical precursors. kaust.edu.sarsc.orgnih.gov While these methods typically focus on functionalizing the heterocyclic ring itself, the principles can be extended to side-chain modifications under specific conditions.

One conceptual approach, analogous to post-polymerization functionalization of polythiophenes, involves introducing a reactive handle onto the alkyl side chain. cmu.edu For example, if a bromoalkyl-substituted piperidine were used as a precursor, the bromine could be substituted by various nucleophiles to introduce functionalities like amines, thiols, or carboxylic acids. cmu.edu

The reactivity of the 4-methylpentyl group itself is characteristic of a branched alkane. libretexts.org Functionalization would typically target the C-H bonds. The presence of tertiary, secondary, and primary C-H bonds offers different sites for potential reactions, with selectivity often being a significant challenge. Advanced catalytic systems, including those based on rhodium, have shown promise in the site-selective functionalization of C-H bonds in the presence of other reactive sites. nih.govnih.gov

| Functionalization Strategy | Description | Potential Products | Relevant Findings |

| Direct C-H Activation | Transition-metal catalysts (e.g., Rhodium) can activate specific C-H bonds on the alkyl chain, allowing for the introduction of new functional groups. nih.gov | Hydroxylated, aminated, or halogenated derivatives of the 4-methylpentyl side chain. | Rhodium-catalyzed C-H insertions have been used for the site-selective functionalization of piperidine derivatives. nih.gov |

| Radical-Mediated Reactions | Generation of a radical on the alkyl chain, which can then react with various trapping agents. kaust.edu.sa | Halogenated or otherwise functionalized side chains. | Alkyl radicals can be generated from alkyl halides via halogen-atom transfer (XAT) under electrochemical conditions. kaust.edu.sa |

| "Grafting from" Approach | Synthesis of a piperidine precursor with a functionalizable handle on the N-alkyl chain (e.g., a terminal halide). | Diverse functionalities such as acids, amines, and thiols can be introduced via nucleophilic substitution. cmu.edu | Post-polymerization modification of poly(3-bromohexylthiophene) demonstrates the viability of this strategy on alkyl side chains. cmu.edu |

Chemical Reactivity of this compound and Analogues

The chemical reactivity of this compound is dictated by its three main structural components: the primary amine at the 4-position, the tertiary amine of the piperidine ring, and the 4-methylpentyl substituent. Each of these sites exhibits characteristic reactivity, allowing for a wide range of chemical transformations. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and their reactivity has been extensively explored to generate diverse analogues. researchgate.netnih.gov

Amine Reactivity (e.g., nucleophilic substitutions, condensation reactions)

The primary amino group at the 4-position of the piperidine ring is a potent nucleophile due to its lone pair of electrons. solubilityofthings.com This makes it readily available for a variety of chemical reactions, including nucleophilic substitutions and condensations.

Nucleophilic Substitution Reactions: The 4-amino group can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic rings. nih.gov For example, it can react with activated heteroaromatics like 2-methoxy-3-nitrothiophen, where the reaction rate can be influenced by the amine's structure and the solvent. rsc.org It can also displace highly active leaving groups like cyanide from cyanopyridines, a reaction that can be accelerated by additives such as CsF. researchgate.net

Condensation Reactions: A fundamental reaction of the primary amine is condensation with carbonyl compounds. unizin.orglibretexts.org Reaction with carboxylic acids or their derivatives, such as acyl chlorides, forms amides. unizin.orgyoutube.com This reaction involves the joining of two molecules with the elimination of a small molecule, typically water or HCl. libretexts.orgyoutube.com This amide bond formation is a cornerstone of medicinal chemistry for building larger, more complex molecules from simpler amine building blocks. unizin.org Similarly, the amine can react with aldehydes and ketones in reductive amination procedures to yield secondary or tertiary amines, respectively. mdpi.com

| Reaction Type | Reactant | Product | Description |

| Condensation | Carboxylic Acid/Acyl Chloride | Amide | The primary amine attacks the carbonyl carbon, leading to the formation of a stable amide bond and the elimination of water or HCl. unizin.orgyoutube.com |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | The amine first forms an imine or enamine intermediate with the carbonyl compound, which is then reduced in situ to the corresponding amine. mdpi.com |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide/Cyanide | N-Aryl Piperidine-4-amine | The nucleophilic amine displaces a leaving group on an electron-poor aromatic or heteroaromatic ring. nih.govresearchgate.net |

Piperidine Ring Reactivity (e.g., C-H functionalization, ring modifications)

The piperidine ring itself is a versatile scaffold that can undergo various modifications. researchgate.net These include functionalization of the ring's C-H bonds and alterations to the ring structure itself.

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a modern and efficient method for creating substituted analogues. researchgate.net Palladium-catalyzed C-H arylation has been used to introduce aryl groups at specific positions on the ring. acs.orgacs.org The regioselectivity of these reactions can often be controlled by using directing groups attached to the piperidine nitrogen or another position on the ring. nih.govacs.org For instance, an aminoquinoline auxiliary at the C(3) position can direct arylation to the C(4) position. acs.org Photoredox catalysis has also enabled the α-amino C–H arylation of highly substituted piperidines. acs.org

Ring Modifications: The piperidine ring can be modified through various reactions. The nitrogen atom can be alkylated to form quaternary ammonium salts, although N-alkylation of a secondary piperidine is a more common route to N-substituted products like the title compound. researchgate.net Ring-opening reactions of piperidine derivatives can be achieved under certain conditions, such as through photooxidation, providing access to acyclic aminoaldehydes. researchgate.net Conversely, the piperidine ring can be constructed through intramolecular cyclization reactions. nih.gov

| Modification Type | Method | Outcome | Key Findings |

| C-H Arylation | Palladium Catalysis with Directing Group | Introduction of aryl substituents at specific ring positions. | C(3) directing groups can achieve regio- and stereoselective arylation at the C(4) position. acs.orgacs.org |

| α-C-H Arylation | Photoredox Catalysis | Arylation at the carbon adjacent to the ring nitrogen. | Effective for highly substituted piperidines with electron-deficient arenes. acs.org |

| Ring Alkylation | N-Alkylation | Synthesis of N-substituted piperidines or quaternary salts. | Piperidine can be N-alkylated with alkyl halides. researchgate.net |

| Ring Opening | Photooxidation | Cleavage of the piperidine ring to form acyclic compounds. | N-arylamino-1-piperidines can be converted to aminoaldehydes under mild photooxidation conditions. researchgate.net |

Reactivity of the 4-Methylpentyl Substituent

The 4-methylpentyl group is a saturated, branched alkyl chain. Its reactivity is generally low, characteristic of alkanes, which primarily undergo free-radical reactions or C-H activation under forcing conditions. libretexts.org The different types of C-H bonds (primary, secondary, tertiary) within the chain have different bond dissociation energies, which can influence the regioselectivity of certain reactions.

The direct functionalization of such an unactivated alkyl chain presents a significant synthetic challenge. However, advances in catalysis are providing new pathways. nih.gov Electrochemical methods can generate alkyl radicals from precursors like alkyl iodides, which can then engage in C-C bond-forming reactions. kaust.edu.sa This strategy could potentially be adapted for modifying the 4-methylpentyl group.

In the context of drug metabolism, cytochrome P450 enzymes are known to catalyze the oxidation of alkyl chains. acs.org For N-alkylpiperidines, N-dealkylation is a common metabolic pathway, which proceeds via oxidation of the α-carbon on the alkyl substituent. acs.org This biological reactivity highlights the potential for selective oxidation at the carbon atom adjacent to the piperidine nitrogen.

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with the compound, researchers can piece together its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for mapping the proton (¹H) and carbon-¹³ (¹³C) skeletons of a molecule. While specific NMR data for 1-(4-Methylpentyl)piperidin-4-amine is not extensively published, the expected chemical shifts can be inferred from analyses of analogous piperidine (B6355638) structures.

In a typical ¹H NMR spectrum, distinct signals would correspond to the different sets of non-equivalent protons in the molecule. For instance, the protons on the piperidine ring would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing information about their axial or equatorial positions. The protons of the 4-methylpentyl group would also give rise to specific signals, including a doublet for the terminal methyl groups and a multiplet for the methine proton.

The ¹³C NMR spectrum would complement this information by revealing the number of unique carbon environments. Each carbon atom in the piperidine ring and the 4-methylpentyl chain would produce a distinct signal, with its chemical shift indicative of its electronic environment. For example, the carbon atom bonded to the nitrogen (C4 of the piperidine ring) would appear at a different chemical shift compared to the other ring carbons.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 (axial) | 2.0 - 2.2 | Multiplet |

| Piperidine H2, H6 (equatorial) | 2.8 - 3.0 | Multiplet |

| Piperidine H3, H5 (axial) | 1.3 - 1.5 | Multiplet |

| Piperidine H3, H5 (equatorial) | 1.7 - 1.9 | Multiplet |

| Piperidine H4 | 2.5 - 2.7 | Multiplet |

| -CH₂- (pentyl, adjacent to N) | 2.3 - 2.5 | Triplet |

| -CH(CH₃)₂ | 1.5 - 1.7 | Multiplet |

| -CH₃ (isobutyl) | 0.8 - 0.9 | Doublet |

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Piperidine C4 | 50 - 55 |

| Piperidine C2, C6 | 55 - 60 |

| Piperidine C3, C5 | 30 - 35 |

| -CH₂- (pentyl, adjacent to N) | 58 - 62 |

| -CH₂- (pentyl chain) | 35 - 40 |

| -CH₂- (pentyl chain) | 28 - 33 |

| -CH(CH₃)₂ | 25 - 30 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular mass.

Electron ionization (EI) would likely induce characteristic fragmentation of the molecule. Common fragmentation pathways for piperidine derivatives include the loss of the alkyl substituent on the nitrogen and cleavage of the piperidine ring. The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule. For instance, a prominent fragment would likely correspond to the piperidine ring after the loss of the 4-methylpentyl group.

Hypothetical Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment Identity |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 99 | [Piperidin-4-amine]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (both the piperidine ring and the methylpentyl chain) would be observed around 2850-3000 cm⁻¹. The C-N stretching vibration would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The N-H bending vibration would be expected around 1590-1650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds in the alkyl chains and the piperidine ring.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (alkyl) | 2850 - 3000 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for separating the target compound from any impurities or byproducts and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would be vaporized and passed through a capillary column, where it would be separated from other volatile components based on its boiling point and affinity for the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The eluted components are then directly introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. This method is highly effective for assessing the purity of the compound and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For a basic compound like this compound, reversed-phase HPLC would be a common approach.

The sample would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a column packed with a non-polar stationary phase, using a polar mobile phase. The retention of the compound on the column is influenced by its polarity. By monitoring the eluent with a suitable detector (such as a UV detector if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) if it does not), a chromatogram is obtained. The area of the peak corresponding to this compound can be used to determine its purity and to quantify its concentration in a sample.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Conformation

No published studies utilizing quantum mechanical calculations such as Density Functional Theory (DFT) for molecular geometry optimization and electronic properties, Frontier Molecular Orbital (FMO) analysis for reactivity prediction, or Natural Bond Orbital (NBO) analysis for intramolecular interactions on 1-(4-Methylpentyl)piperidin-4-amine were identified.

Molecular Modeling and Simulation for Conformational Preferences and Dynamics

There is no available research on the use of molecular modeling and simulation techniques, including relaxed potential energy surface scans, to determine the conformational preferences and dynamics of this compound.

Prediction and Interpretation of Spectroscopic Signatures

No literature was found regarding the theoretical prediction and interpretation of the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound.

Exploration of Bioactivity Mechanisms and Molecular Interactions Academic Focus

Modulation of Molecular Targets by Piperidine (B6355638) Derivatives Relevant to 1-(4-Methylpentyl)piperidin-4-amine

The diverse pharmacological effects of piperidine derivatives stem from their ability to interact with various molecular targets within the body. These interactions can lead to the modulation of key physiological processes.

Interaction with Neurotransmitter Receptors (e.g., dopamine (B1211576) receptor D2, ORL-1 receptor)

Piperidine-containing compounds have been extensively studied for their interactions with neurotransmitter receptors, particularly dopamine and opioid receptors.

Dopamine D2 Receptor: The dopamine D2 receptor is a crucial target for antipsychotic medications. nih.gov Many D2 receptor ligands incorporate a piperidine or piperazine (B1678402) moiety. nih.govbg.ac.rs The interaction between these ligands and the D2 receptor is often characterized by a salt bridge formation between the protonated nitrogen of the piperidine/piperazine ring and the aspartate residue (Asp86) in the receptor's binding pocket. bg.ac.rs Additionally, edge-to-face interactions between the aromatic portions of the ligand and aromatic residues within the receptor, such as phenylalanine, tryptophan, and tyrosine, contribute significantly to the binding affinity. bg.ac.rs The nature and position of substituents on the piperidine ring can influence the ligand's affinity and functional activity, ranging from full agonism to partial agonism or antagonism. nih.govacs.org For instance, some N-phenylpiperazine benzamide (B126) derivatives exhibit selectivity for the D3 receptor over the D2 receptor due to interactions with a secondary binding site unique to the D3 subtype. mdpi.com

ORL-1 Receptor: The opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin/orphanin FQ receptor, is involved in various physiological processes, including pain, anxiety, and cognition. nih.gov Certain 4-anilinopiperidine derivatives have been found to be potent antagonists of the ORL-1 receptor. nih.gov The discovery of non-peptidyl antagonists like J-113397, which features a substituted piperidine core, has been crucial in understanding the therapeutic potential of targeting this receptor system. nih.gov The interaction of these antagonists with the ORL-1 receptor can block the effects of its endogenous ligand, nociceptin. nih.gov

Effects on Ion Channels (e.g., calcium, sodium, and potassium channels)

The interaction of piperidine derivatives with ion channels is another important aspect of their bioactivity. For example, the inhibition of the hERG potassium channel is a critical consideration in drug development due to the risk of cardiac arrhythmias. acs.orgacs.org Some piperidine-containing compounds have shown inhibitory activity against the hERG channel, and structure-activity relationship (SAR) studies have focused on modifying the piperidine moiety to reduce this off-target effect. acs.orgacs.org For instance, replacing a basic piperidine group with a neutral trans-cyclobutanol group has been shown to increase passive permeability and potentially reduce hERG liability. acs.orgacs.org

Inhibition of Protein Aggregation (e.g., β-amyloid protein)

The aggregation of proteins like β-amyloid (Aβ) is a key pathological feature of neurodegenerative diseases such as Alzheimer's. nih.govuwaterloo.ca Piperidine derivatives have emerged as potential inhibitors of Aβ aggregation. nih.govnih.gov The mechanism often involves the piperidine-containing molecule binding to the Aβ peptide and interfering with the formation of β-sheet structures, which are crucial for fibril formation. nih.gov For example, piperine (B192125), a natural product containing a piperidine ring, and its derivatives have been shown to inhibit Aβ42 aggregation. uwaterloo.ca The design of these inhibitors often considers features that can disrupt the hydrophobic and hydrogen-bonding interactions that drive Aβ self-assembly. frontiersin.org Some N-benzylpiperidine derivatives have demonstrated dual activity, inhibiting both cholinesterases and Aβ aggregation. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, dynamin GTPase, DNA Gyrase)

Piperidine derivatives have been investigated as inhibitors of various enzymes, highlighting their therapeutic potential in different disease areas.

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing post-prandial glucose levels. researchgate.net Numerous piperidine derivatives have shown potent α-glucosidase inhibitory activity, with some exhibiting significantly greater potency than the clinically used drug acarbose. nih.govnih.govresearchgate.net The inhibitory mechanism is often competitive, with the piperidine derivative binding to the active site of the enzyme. researchgate.net The structure-activity relationship studies of these inhibitors have revealed that the configuration of hydroxyl groups and the nature of N-substituents on the piperidine ring are critical for potent inhibition. nih.gov

Dynamin GTPase: Dynamin is a GTPase enzyme essential for endocytosis, a process involved in nutrient uptake, receptor signaling, and synaptic vesicle recycling. nih.govresearchgate.net Small molecule inhibitors of dynamin, such as dynasore (B607235) and its derivatives, have been developed. nih.gov These inhibitors act by competing with GTP for binding to the enzyme, thereby inhibiting its function. unimelb.edu.au More potent derivatives of dynasore have been synthesized, which could serve as valuable tools for studying cellular processes involving dynamin. nih.gov

DNA Gyrase: DNA gyrase is a bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for antibacterial drugs. nih.govrsc.org Piperidine-containing compounds have been explored as DNA gyrase inhibitors. nih.govnih.gov For example, certain N-phenylpyrrolamide derivatives with piperidine substituents have shown inhibitory activity against E. coli DNA gyrase. rsc.org Molecular docking studies suggest that these compounds can bind to the active site of the DNA gyrase B subunit, forming hydrogen bonds with key amino acid residues. nih.gov

Structure-Activity Relationship (SAR) Studies relevant to this compound

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective compounds. researchgate.net

Influence of the 4-Methylpentyl Moiety on Molecular Recognition and Biological Activity

The 4-methylpentyl group, an isohexyl moiety, is a non-polar, lipophilic substituent. Its presence on the piperidine ring, as in this compound, is expected to significantly influence the compound's physicochemical properties and its interactions with biological targets.

The lipophilicity imparted by the 4-methylpentyl chain can enhance the compound's ability to cross cell membranes and access hydrophobic binding pockets within receptors or enzymes. researchgate.netnih.gov In the context of enzyme inhibition, hydrophobic interactions between the alkyl chain and non-polar regions of the enzyme's active site can contribute significantly to binding affinity. researchgate.net For example, in α-glucosidase inhibitors, hydrophobic interactions have been identified as a key factor for potent activity. researchgate.net

Furthermore, the size and branching of the 4-methylpentyl group can influence selectivity. The specific shape of this substituent may allow for a better fit into the binding site of one receptor subtype over another. In a series of melanocortin subtype 4 receptor (MC4R) agonists, various alkyl substituents on the piperidine core were shown to furnish compounds with good affinity and functional potency, highlighting the importance of the alkyl chain's nature. nih.gov The branched nature of the 4-methylpentyl group could provide a specific conformational constraint that is favorable for binding to a particular target.

Interactive Data Table: Biological Activities of Piperidine Derivatives

| Compound Class | Target | Biological Activity | Key Structural Features |

| N-Aryl-piperidine derivatives | Histamine H3 Receptor | Agonists | Piperidine spacer, substituents on the aromatic ring |

| Dihydrofuro[3,2-b]piperidine derivatives | α-Glucosidase | Inhibitors | Configuration of hydroxyl groups, N-substituted benzyl (B1604629) groups |

| N-Benzylpiperidine derivatives | Cholinesterases, β-amyloid | Dual inhibitors | N-benzylpiperidine moiety, phthalimide (B116566) or indole (B1671886) moieties |

| Piperine derivatives | β-amyloid | Aggregation inhibitors | Terminal acyl substituents |

| N-Phenylpyrrolamide derivatives | DNA Gyrase | Inhibitors | Piperidine substituents |

Role of the Piperidin-4-amine Core in Target Binding and Functional Modulation

The piperidin-4-amine scaffold is a recurring structural motif in a multitude of biologically active compounds, often referred to as a "privileged" structure in medicinal chemistry. nih.gov Its prevalence is due to its specific stereochemical and electronic properties that facilitate effective interactions with biological targets. The core of this compound consists of a piperidine ring with a primary amine at the 4-position and a 4-methylpentyl group attached to the piperidine nitrogen.

The bioactivity of compounds containing the piperidin-4-amine core is fundamentally linked to the presence of two nitrogen atoms. The tertiary amine within the piperidine ring is basic and, at physiological pH, can be protonated to carry a positive charge. This allows it to form strong ionic interactions or hydrogen bonds with negatively charged amino acid residues, such as glutamate (B1630785) or aspartate, in the binding sites of target proteins. This electrostatic interaction is often a critical anchor for the ligand, ensuring its proper orientation and high-affinity binding.

The primary amine at the 4-position serves as a potent hydrogen bond donor and can also act as a nucleophile. This group can form crucial hydrogen bonds with hydrogen bond acceptor atoms (like oxygen or nitrogen) on the protein, further stabilizing the ligand-protein complex. Transforming a piperazine moiety into a 4-aminopiperidine (B84694) does not necessarily alter the pharmacological behavior, indicating the significance of this core structure. unifi.it

The piperidine ring itself provides a conformationally restricted, three-dimensional scaffold. This rigidity helps to minimize the entropic penalty upon binding to a receptor and presents the interactive functional groups in a well-defined spatial arrangement. The chair conformation of the piperidine ring positions the substituents in specific axial or equatorial orientations, which can be critical for fitting into the complementary topology of a protein's binding pocket.

Cellular Mechanism Investigations (in vitro, non-clinical applications)

Bioconjugation Studies for Protein Interactions and Cellular Mechanisms

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new molecular entity with a desired function. wikipedia.org This technique is invaluable for elucidating cellular mechanisms, as it allows for the attachment of probes, such as fluorescent dyes or affinity tags, to a molecule of interest to study its distribution, interactions, and dynamics within a cellular environment. nih.gov

The this compound molecule possesses a primary amine group which is a suitable handle for various bioconjugation reactions. mdpi.com Primary amines are nucleophilic and can react with a range of electrophilic reagents under mild, aqueous conditions compatible with biological systems.

A common and well-established method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters. wikipedia.org The NHS ester of a reporter molecule (e.g., a fluorophore like fluorescein (B123965) or a tag like biotin) reacts with the primary amine of the piperidin-4-amine core to form a stable amide bond. This reaction is typically carried out at a slightly alkaline pH (around 8-9) to ensure that a sufficient fraction of the amine is deprotonated and thus nucleophilic. mdpi.com

While no specific bioconjugation studies have been published for this compound, its structure makes it a prime candidate for such investigations. For example, by conjugating it to a fluorescent dye, researchers could use microscopy to visualize its uptake into cells and its subcellular localization. Attaching a photo-crosslinking agent would enable the identification of its direct binding partners within the cell upon photoactivation. These types of studies are essential for understanding the compound's mechanism of action at a cellular level.

Table 1: Potential Bioconjugation Strategies for this compound

| Reagent Class | Reactive Group on Reagent | Linkage Formed | Purpose of Conjugation |

| NHS Esters | N-Hydroxysuccinimide | Amide | Fluorescent labeling, affinity tagging |

| Isothiocyanates | Isothiocyanate | Thiourea | Attachment of probes |

| Squarates | Squarate Ester | Vinylogous Amide | Small, stable linkage to other molecules nih.gov |

| Aldehydes/Ketones | Aldehyde/Ketone | Imine (Schiff base) | Reversible linkage, can be stabilized by reduction |

This table is illustrative and based on the known reactivity of the primary amine present in the molecule.

Membrane Permeability Studies and Cellular Uptake Investigations

The ability of a compound to cross cell membranes is a critical factor determining its biological activity, particularly for accessing intracellular targets. Membrane permeability is largely governed by a molecule's physicochemical properties, primarily its lipophilicity, size, and the presence of ionizable groups. nih.gov

The structure of this compound presents a classic example of a molecule with both lipophilic and hydrophilic/ionizable regions. The 4-methylpentyl chain is a significant lipophilic component, which is generally expected to enhance passive diffusion across the lipid bilayer of cell membranes. nih.govresearchgate.net Increasing lipophilicity often correlates with improved membrane permeability. nih.gov

In vitro models are commonly used to predict the membrane permeability of compounds in early-stage drug discovery. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane. Cell-based assays, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, provide a more complex model that includes both passive diffusion and the potential contribution of active transport mechanisms. For similar piperidine-containing compounds, PAMPA has been used to assess permeability. nih.gov

Table 2: Predicted Physicochemical Properties of this compound Relevant to Permeability

| Property | Predicted Value/Characteristic | Implication for Permeability |

| Molecular Weight | ~198.35 g/mol | Small size is favorable for passive diffusion. |

| cLogP (Lipophilicity) | High | The 4-methylpentyl group significantly increases lipophilicity, which can enhance membrane partitioning. |

| Topological Polar Surface Area (TPSA) | Low to Moderate | A lower TPSA is generally associated with better passive permeability. |

| Hydrogen Bond Donors | 2 (from -NH2) | Can interact with the polar head groups of lipids, but may hinder passage through the hydrophobic core. |

| pKa (most basic nitrogen) | High (basic) | Likely to be protonated at physiological pH, which can reduce passive diffusion but may enable transporter-mediated uptake. |

These values are estimations based on the chemical structure and general principles. Actual experimental values may vary.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of novel psychoactive substances (NPS), offering high-resolution separation and definitive identification. cfsre.orgoup.com The development of these methods is crucial, as the chemical landscape of NPS is constantly evolving. clinicallab.com

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the identification of volatile and semi-volatile compounds, including piperazine (B1678402) derivatives. unodc.org For the analysis of "1-(4-Methylpentyl)piperidin-4-amine," a systematic toxicological analysis (STA) procedure using GC-MS would likely involve liquid-liquid extraction and a derivatization step, such as acetylation, to enhance volatility and chromatographic performance. nih.gov The identification of the compound and its potential metabolites in complex samples like urine can be achieved through full-scan GC-MS. nih.gov

The process of developing a GC-MS method would involve optimizing parameters such as the column type (e.g., 5% phenyl/95% methyl silicone), temperature program, and injection mode to achieve good separation and peak shape. unodc.org Mass spectral analysis would then provide confirmation of the compound's identity. oup.com The mass spectrum of related piperidine (B6355638) compounds often shows characteristic fragmentation patterns that can be used for identification. nih.govresearchgate.net For instance, the mass spectra of piperidine alkaloids have been studied to propose fragmentation mechanisms, which can be a valuable reference. nih.gov

Derivatization is a common strategy to improve the GC-MS analysis of amines. researchgate.net Reagents like pentafluorobenzoylchloride (PFBCI) or trichloroethyl chloroformate (TCECF) can be used to create derivatives with better chromatographic properties and specific mass spectral fragmentation patterns, aiding in their detection and quantification. oup.comresearchgate.net

Table 1: Illustrative GC-MS Method Parameters for Piperidine Derivative Analysis

| Parameter | Condition |

| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Ion Trap |

This table presents a hypothetical set of parameters based on common practices for the analysis of similar compounds and does not represent a validated method for "this compound."

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high selectivity, sensitivity, and reproducibility. bioanalysis-zone.com This technique is particularly well-suited for the analysis of NPS and their metabolites. chromatographyonline.com An LC-MS/MS method for "this compound" would offer significant advantages in terms of sensitivity and the ability to analyze non-volatile metabolites.

Method development would involve optimizing the chromatographic separation on a suitable column, such as a C18, and selecting an appropriate mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives like formic acid to improve peak shape and ionization efficiency. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and achieve low limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

For structurally related compounds, derivatization can be employed to improve sensitivity. For example, a method using 1-Amino-4-methylpiperazine (AMP) derivatization has been developed for the sensitive measurement of steroids, achieving a low limit of quantitation of 5 pg/ml. nih.gov A similar approach could potentially be adapted for "this compound."

Table 2: Representative LC-MS/MS Performance Characteristics for Amine Quantification

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 20 nM |

| Limit of Quantification (LOQ) | 0.3 - 60 nM |

| Accuracy (Recovery) | 85% - 115% |

| Precision (RSD) | < 15% |

This table illustrates typical performance characteristics for LC-MS/MS methods for biogenic amines and does not represent specific data for "this compound." mdpi.com

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods offer alternative and sometimes complementary approaches for the detection and quantification of chemical compounds.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can provide highly sensitive and specific detection of molecules. researchgate.net This method relies on the enhancement of the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces. researchgate.net SERS has the potential for the development of rapid and sensitive assays for compounds like "this compound."

The development of a SERS-based assay would involve the selection of a suitable SERS substrate, such as silver or gold nanoparticles, and optimizing the conditions for the adsorption of the target molecule. researchgate.netresearchgate.net The resulting SERS spectrum would provide a unique vibrational fingerprint of the molecule, allowing for its identification. researchgate.net SERS has been successfully used for the detection of structurally related compounds, and the principles can be extended to the development of an assay for "this compound." nih.gov The technique has shown promise for single-molecule detection, highlighting its extreme sensitivity. nih.govresearchgate.net Strategies to improve selectivity in complex matrices, such as the use of co-activating agents, have also been explored. nih.gov

Table 3: Comparison of Detection Limits for SERS and Other Analytical Techniques

| Technique | Typical Limit of Detection (LOD) |

| SERS | As low as 0.5 ng/L for some pharmaceuticals researchgate.net |

| HPLC | Generally in the µg/L to mg/L range |

| LC-MS | Typically in the ng/L to µg/L range researchgate.net |

This table provides a general comparison of the sensitivity of different analytical techniques.

Method Validation and Quality Control in Research Settings

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. nist.gov For the analysis of research compounds like "this compound," a comprehensive validation process is necessary to guarantee the reliability of the generated data. inorganicventures.comresearchgate.net This is particularly important in the context of NPS, where the lack of certified reference materials can be a challenge. clinicallab.com

The validation process typically assesses several key parameters: tandfonline.com

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. inorganicventures.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.nettandfonline.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. tandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). tandfonline.com

Internal quality control measures, such as the regular analysis of quality control (QC) samples at different concentration levels, are essential to ensure the ongoing performance of the method. tandfonline.com

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | No significant interference at the retention time of the analyte. | Signal-to-noise ratio > 3 for interfering peaks |

| Linearity | Correlation coefficient (R²) of the calibration curve. | R² > 0.99 |

| Accuracy | Percent recovery of a known amount of analyte spiked into a blank matrix. | 85-115% |

| Precision | Relative standard deviation (RSD) of replicate measurements. | RSD < 15% |

| LOD | Lowest concentration with a signal-to-noise ratio of 3. | - |

| LOQ | Lowest concentration on the calibration curve with acceptable accuracy and precision. | - |

This table outlines the fundamental parameters and typical acceptance criteria for the validation of bioanalytical methods. tandfonline.com

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Analogs based on the 1-(4-Methylpentyl)piperidin-4-amine Scaffold

The development of novel analogs from the this compound scaffold is a primary avenue for future research. The core structure, consisting of a piperidine (B6355638) ring, a primary amine at the 4-position, and an N-substituted 4-methylpentyl group, offers multiple points for chemical modification to explore structure-activity relationships (SAR).

Future synthetic efforts could focus on:

Modification of the N-alkyl substituent: The 4-methylpentyl group can be altered in terms of length, branching, and the introduction of cyclic or aromatic moieties. These changes can influence the compound's lipophilicity, steric profile, and potential interactions with hydrophobic pockets in biological targets.

Derivatization of the 4-amino group: The primary amine is a key functional group that can be acylated, alkylated, or incorporated into more complex functional groups to modulate its basicity and hydrogen bonding capacity.

Introduction of substituents on the piperidine ring: Adding functional groups to the piperidine ring can create chiral centers, introduce new interaction points, and constrain the molecule's conformation.

A variety of synthetic methods can be employed for these modifications. For instance, reductive amination is a common method for introducing diverse N-substituents. nih.gov Furthermore, modern synthetic techniques, such as microwave-assisted organic synthesis, can accelerate the creation of a library of analogs for biological screening. organic-chemistry.org

Table 1: Potential Analogs of this compound and Rationale for Synthesis

| Analog Structure | Modification | Rationale for Synthesis |

| 1-(4-Cyclohexylbutyl)piperidin-4-amine | Replacement of methylpentyl with a cyclohexylbutyl group | To explore the impact of a cyclic substituent on binding affinity and selectivity. |

| N-(1-(4-Methylpentyl)piperidin-4-yl)acetamide | Acylation of the 4-amino group | To modulate hydrogen bonding capacity and membrane permeability. |

| (3R,4S)-3-Fluoro-1-(4-methylpentyl)piperidin-4-amine | Introduction of a fluorine atom on the piperidine ring | To alter the pKa of the amine and introduce a potential hydrogen bond acceptor. |

Exploration of New Biological Targets and Mechanisms of Action for this Compound Class

A crucial area of future research is the identification of novel biological targets for this compound and its analogs. The piperidine scaffold is a common motif in many biologically active compounds, suggesting a wide range of potential applications. chemrevlett.com

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could be a powerful tool to uncover unexpected activities. Subsequently, target deconvolution techniques, such as chemical proteomics, can be used to identify the specific protein(s) with which the compound interacts. The 4-aminopiperidine (B84694) scaffold, for example, has been identified as an inhibitor of Hepatitis C virus (HCV) assembly. nih.gov

Furthermore, based on the structural similarities to known pharmacophores, potential target classes for this compound class could include:

G-protein coupled receptors (GPCRs): Many GPCR ligands contain a basic nitrogen atom within a cyclic scaffold.

Ion channels: The piperidine moiety is present in several known ion channel modulators.

Enzymes: The amine functionality could interact with active sites of enzymes such as kinases or proteases. For example, piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. nih.gov

Integration with Advanced Synthetic and Analytical Technologies

To accelerate the discovery and optimization of bioactive compounds based on the this compound scaffold, the integration of advanced technologies is essential.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, scalability, and safety. nih.govnih.gov The synthesis of piperidine derivatives has been successfully demonstrated using flow electrochemistry, which can enable efficient and scalable production of key intermediates. nih.govresearchgate.net This technology could be applied to the synthesis of a library of analogs for high-throughput screening.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The piperidine scaffold could be incorporated into the linker of a PROTAC to enhance its rigidity and solubility. nih.govresearchgate.netscispace.comexplorationpub.com This would be a novel application for the this compound chemical class, expanding its potential beyond simple inhibition.

Table 2: Application of Advanced Technologies to this compound Research

| Technology | Application | Potential Advantage |

| Flow Chemistry | Synthesis of a diverse library of analogs. nih.govnih.gov | Rapid, scalable, and controlled synthesis for high-throughput screening. |

| PROTACs | Incorporation of the piperidine scaffold into the linker. nih.govresearchgate.netexplorationpub.com | Development of novel protein degraders with improved pharmacological properties. |

Synergistic Computational-Experimental Approaches for Compound Optimization and Rational Design

The integration of computational and experimental methods will be paramount for the efficient optimization of lead compounds derived from the this compound scaffold.

Molecular Docking and Dynamics: Computational docking can predict the binding mode of analogs to a putative target, guiding the design of new derivatives with improved affinity. rsc.orgnih.gov Molecular dynamics simulations can then be used to assess the stability of the predicted binding pose and to understand the dynamic nature of the ligand-protein interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the analogs and their biological activity. nih.gov This can help to identify the key physicochemical properties that govern potency and to predict the activity of yet-to-be-synthesized compounds.

In Silico ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogs early in the design process. This allows for the prioritization of compounds with favorable drug-like properties for synthesis and experimental testing.

By combining these computational approaches with experimental validation, a more rational and efficient design-make-test-analyze cycle can be established, accelerating the journey from a chemical scaffold to a potential therapeutic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。